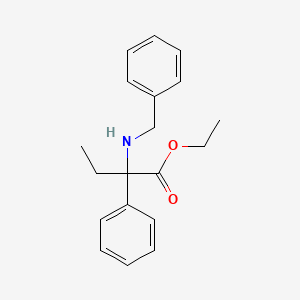

N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester

CAS No.:

Cat. No.: VC16495190

Molecular Formula: C19H23NO2

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H23NO2 |

|---|---|

| Molecular Weight | 297.4 g/mol |

| IUPAC Name | ethyl 2-(benzylamino)-2-phenylbutanoate |

| Standard InChI | InChI=1S/C19H23NO2/c1-3-19(18(21)22-4-2,17-13-9-6-10-14-17)20-15-16-11-7-5-8-12-16/h5-14,20H,3-4,15H2,1-2H3 |

| Standard InChI Key | YETKYCLVMZREBS-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C1=CC=CC=C1)(C(=O)OCC)NCC2=CC=CC=C2 |

Introduction

Structural and Chemical Identity

Molecular Architecture

N-Benzyl-2-ethyl-2-phenylglycine ethyl ester features a glycine core modified with three substituents:

-

A benzyl group () attached to the amino nitrogen.

-

Ethyl () and phenyl () groups at the α-carbon of the glycine backbone.

-

An ethyl ester () functionalizing the carboxyl group.

This substitution pattern enhances steric bulk and lipophilicity compared to simpler derivatives like N-benzylglycine ethyl ester (, MW 193.24) . The ethyl and phenyl groups at the α-carbon likely influence conformational flexibility and intermolecular interactions, which are critical for biological activity.

Physicochemical Properties

Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 297.39 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 408.2 °C at 760 mmHg |

| Solubility | Low in water; soluble in organic solvents (e.g., toluene, dichloromethane) |

The high boiling point suggests stability in reflux conditions, while low water solubility aligns with its lipophilic character. Comparative data for related compounds, such as N-phenylglycine ethyl ester (melting point: 53–56 °C, boiling point: 140 °C at 8 mmHg) , highlight how substituents modulate physical behavior.

Synthesis and Manufacturing

Reaction Pathways

-

Alkylation: Introducing ethyl and phenyl groups at the α-carbon via nucleophilic substitution or Friedel-Crafts alkylation.

-

Esterification: Protecting the carboxyl group as an ethyl ester using ethanol under acidic conditions.

A hypothetical synthesis route might involve:

-

Starting with 2-ethyl-2-phenylglycine.

-

Performing N-benzylation using benzyl bromide in the presence of a base (e.g., KCO).

-

Esterifying the carboxyl group with ethanol and sulfuric acid.

Catalytic and Solvent Systems

The patent CN1477095A outlines a catalytic system of pyridine and xylene (1:1 to 5:1 weight ratio) for N-benzylglycine ethyl ester synthesis. For the target compound, similar catalysts could facilitate benzylation, while polar aprotic solvents like dimethylformamide (DMF) might improve yields in α-alkylation steps. Reaction temperatures of 110–140°C and anhydrous sodium sulfate as a drying agent are plausible based on prior art .

Applications in Pharmaceutical and Industrial Chemistry

Catalysis and Material Science

In industrial settings, the compound’s aromatic groups may stabilize metal catalysts in cross-coupling reactions. For instance, palladium complexes with benzylamine ligands are effective in Suzuki-Miyaura couplings, suggesting that N-benzyl-2-ethyl-2-phenylglycine ethyl ester could serve as a ligand precursor.

Comparative Analysis with Structural Analogs

The table below contrasts the target compound with related glycine derivatives:

| Compound | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| N-Benzylglycine ethyl ester | CHNO | 193.24 | Simpler structure; no α-substituents |

| N-Phenylglycine ethyl ester | CHNO | 179.22 | Phenyl group at nitrogen; lower MW |

| 2-Ethylphenylglycine | CHNO | 179.22 | Ethyl substitution on phenyl ring |

The target compound’s higher molecular weight and lipophilicity (calculated logP ≈ 4.2) may improve membrane permeability in drug delivery applications compared to analogs .

Research Gaps and Future Directions

Despite its potential, experimental data on N-benzyl-2-ethyl-2-phenylglycine ethyl ester remain scarce. Critical research priorities include:

-

Synthetic Optimization: Developing efficient, scalable routes with characterization by and HPLC.

-

Biological Screening: Evaluating antimicrobial, anticancer, and enzymatic inhibition profiles.

-

Computational Studies: Modeling interactions with biological targets (e.g., kinases, GPCRs) using molecular docking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume